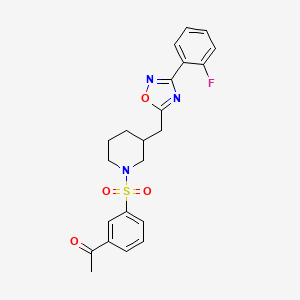

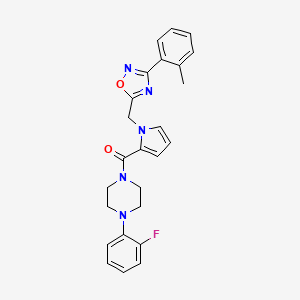

1-(3-((3-((3-(2-氟苯基)-1,2,4-噁二唑-5-基)甲基-哌啶-1-基)磺酰基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide . The piperidine ring could be formed through a cyclization reaction involving a diamine and a dicarbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The 1,2,4-oxadiazole ring and the piperidine ring would add rigidity to the structure, while the sulfonyl group would likely introduce some polarity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the fluorine atom on the phenyl ring could be substituted with another group in a nucleophilic aromatic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonyl group and a fluorine atom could increase its polarity and potentially its solubility in polar solvents .科学研究应用

Proton Pump Inhibition (PPI) and Acid Blockade

Vonoprazan fumarate acts as a novel proton pump inhibitor (PPI) . PPIs are widely used to treat acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Vonoprazan specifically inhibits the H+,K±ATPase proton pump, reducing gastric acid secretion more effectively than traditional PPIs. Its potency and long-lasting effects make it a promising alternative in clinical practice .

Potassium Competitive Acid Blocker (P–CAB)

Beyond PPI activity, Vonoprazan is classified as a potassium competitive acid blocker (P–CAB) . Unlike PPIs, which irreversibly bind to the proton pump, Vonoprazan competes with potassium ions for binding, leading to reversible inhibition. This unique mechanism allows for rapid onset of action and sustained acid suppression .

Helicobacter pylori Eradication

Vonoprazan has shown efficacy in eradicating Helicobacter pylori , a bacterium associated with peptic ulcers and gastric cancer. Combining Vonoprazan with antibiotics enhances eradication rates, making it a valuable option in H. pylori treatment regimens .

Gastric Mucosal Protection

Studies suggest that Vonoprazan may protect the gastric mucosa by promoting mucin secretion and enhancing mucosal blood flow. This property could be beneficial in preventing stress-related mucosal damage and reducing the risk of gastrointestinal bleeding .

Drug-Drug Interaction Studies

Researchers have investigated Vonoprazan’s potential interactions with other medications. Its unique binding profile and reversible inhibition make it an interesting candidate for drug interaction studies. Understanding these interactions is crucial for safe and effective co-administration with other drugs .

Pharmacokinetics and Formulation Development

Scientists explore Vonoprazan’s pharmacokinetics, bioavailability, and metabolism. These studies inform optimal dosing regimens and guide formulation development. The goal is to create convenient and patient-friendly dosage forms for clinical use .

安全和危害

未来方向

属性

IUPAC Name |

1-[3-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O4S/c1-15(27)17-7-4-8-18(13-17)31(28,29)26-11-5-6-16(14-26)12-21-24-22(25-30-21)19-9-2-3-10-20(19)23/h2-4,7-10,13,16H,5-6,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUJBUOFMUQUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)

![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2680860.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)

![(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2680868.png)